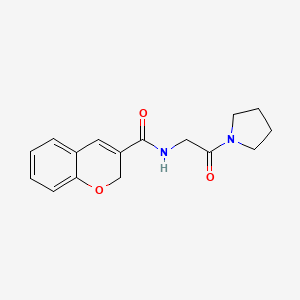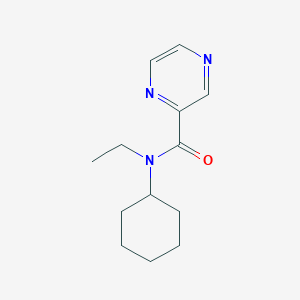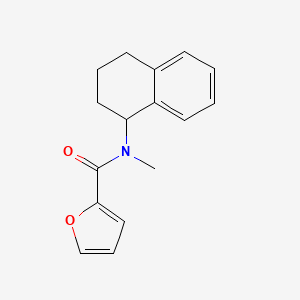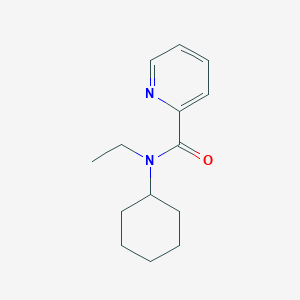
N-cyclohexyl-N-ethylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-ethylpyridine-2-carboxamide, also known as CX717, is a novel compound that has gained significant attention in the field of neuroscience due to its potential cognitive enhancing effects. CX717 is a member of the ampakine family of compounds, which are known to modulate the activity of AMPA receptors in the brain.
Mécanisme D'action
N-cyclohexyl-N-ethylpyridine-2-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes. By enhancing the activity of AMPA receptors, N-cyclohexyl-N-ethylpyridine-2-carboxamide is thought to increase the strength of synaptic connections and improve cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive enhancing effects, N-cyclohexyl-N-ethylpyridine-2-carboxamide has been shown to have neuroprotective and anti-inflammatory properties. N-cyclohexyl-N-ethylpyridine-2-carboxamide has been reported to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-N-ethylpyridine-2-carboxamide in lab experiments is its specificity for AMPA receptors, which allows for precise modulation of synaptic activity. However, one limitation is that N-cyclohexyl-N-ethylpyridine-2-carboxamide has a relatively short half-life in the body, which may require frequent dosing in experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-ethylpyridine-2-carboxamide. One area of interest is the potential therapeutic use of N-cyclohexyl-N-ethylpyridine-2-carboxamide for cognitive impairment in diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and selective ampakines with fewer side effects. Additionally, further research is needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-cyclohexyl-N-ethylpyridine-2-carboxamide.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-ethylpyridine-2-carboxamide involves the reaction of ethyl 2-pyridyl ketone with cyclohexyl isocyanate in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield N-cyclohexyl-N-ethylpyridine-2-carboxamide with high purity and yield.
Applications De Recherche Scientifique
N-cyclohexyl-N-ethylpyridine-2-carboxamide has been extensively studied for its potential cognitive enhancing effects in animals and humans. In animal studies, N-cyclohexyl-N-ethylpyridine-2-carboxamide has been shown to improve learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning. In humans, N-cyclohexyl-N-ethylpyridine-2-carboxamide has been tested in clinical trials for its potential to improve cognitive function in healthy individuals and those with cognitive impairment.
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-16(12-8-4-3-5-9-12)14(17)13-10-6-7-11-15-13/h6-7,10-12H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQXGDZXTXQTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7507645.png)
![(E)-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7507650.png)
![N-[1-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B7507655.png)
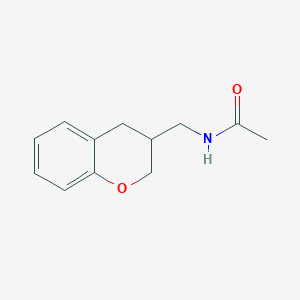

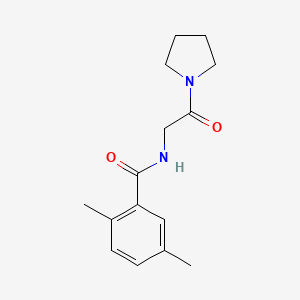
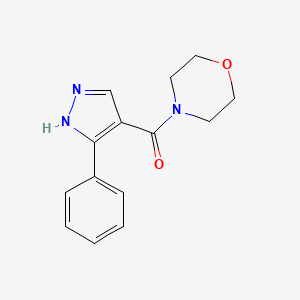
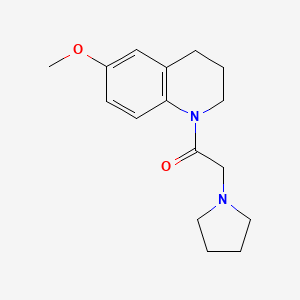
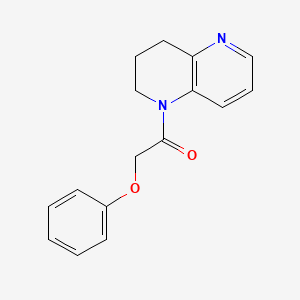
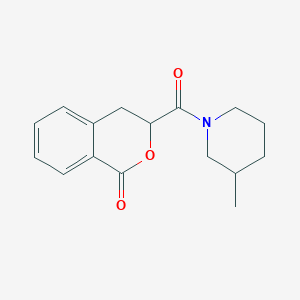
![Furan-3-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507719.png)
